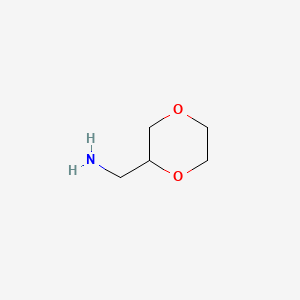
1,4-Dioxan-2-ylmethanamine
Descripción general
Descripción
The compound 1,4-Dioxan-2-ylmethanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 1,4-Dioxan-2-ylmethanamine might exhibit. The first paper discusses oligo-1,3-dioxanylmethanes, which are structurally related to 1,4-dioxan-2-ylmethanamine, indicating that the compound may also exhibit conformational preferences due to its dioxane moiety . The second paper describes the synthesis of a medical intermediate molecule, which, while not the same, shares some synthetic pathways that could be relevant for the synthesis of 1,4-Dioxan-2-ylmethanamine .
Synthesis Analysis
The synthesis of related compounds, such as the oligo-1,3-dioxanylmethanes, involves substrate-based asymmetric induction, which could be a potential method for synthesizing 1,4-Dioxan-2-ylmethanamine . The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine provides a general blueprint for the synthesis of complex amines, which may include steps like sulfonyl chloration, reduction, etherization, and Vilsmeier reaction . These methods could potentially be adapted for the synthesis of 1,4-Dioxan-2-ylmethanamine.
Molecular Structure Analysis
The molecular structure of 1,4-Dioxan-2-ylmethanamine can be inferred to some extent from the conformational analysis of oligo-1,3-dioxanylmethanes. These compounds exhibit a high conformational preference, which suggests that 1,4-Dioxan-2-ylmethanamine may also have a stable conformation due to the dioxane ring . The stability and conformational preferences of the dioxane ring are important for understanding the molecular interactions and reactivity of the compound.
Chemical Reactions Analysis
While the papers do not provide specific reactions for 1,4-Dioxan-2-ylmethanamine, the synthesis and characterization of related compounds suggest that it may undergo similar chemical reactions. For instance, the Vilsmeier reaction mentioned in the synthesis of the medical intermediate could be relevant for functionalizing the compound at the amine or the dioxane moiety . Additionally, the conformational preferences of the dioxane ring could influence the reactivity and selectivity of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxan-2-ylmethanamine are not directly discussed in the provided papers. However, by examining the properties of structurally similar compounds, it can be hypothesized that 1,4-Dioxan-2-ylmethanamine would exhibit properties consistent with amines and ethers, such as polarity, potential for hydrogen bonding, and solubility in organic solvents. The conformational analysis of oligo-1,3-dioxanylmethanes suggests that the dioxane ring imparts a significant degree of rigidity, which could affect the boiling point, melting point, and solubility of 1,4-Dioxan-2-ylmethanamine .
Aplicaciones Científicas De Investigación
Bioremediation of Contaminated Waters
1,4-Dioxane, identified as a contaminant in various water environments, poses challenges in cleanup due to its unique chemical properties and co-occurrence with other contaminants. Advances in bioremediation technologies and monitoring tools have been significant, with a focus on understanding the biodegradability of 1,4-dioxane, especially in contaminant mixtures. It's crucial for industrial and regulatory bodies to consider these developments in bioremediation strategies (Zhang, Gedalanga, & Mahendra, 2017).
Photocatalytic and H2O2/UV Processes for Water Treatment
Studies have explored the efficiency of photocatalytic and H2O2/UV processes in removing 1,4-dioxane from water. Optimization of these processes, including varying photocatalyst types and loadings, has shown promise in degrading low concentrations of 1,4-dioxane in water. Such methods are vital in addressing the toxic and hazardous nature of 1,4-dioxane (Coleman, Vimonses, Leslie, & Amal, 2007).
UV/Hydrogen Peroxide Process in Degradation
The UV/H2O2 process in a UV semibatch reactor has been studied for its effectiveness in degrading 1,4-dioxane and understanding the complete mineralization process. This research provides valuable insights into the decay of 1,4-dioxane and the intermediates formed, aiding in the development of efficient water purification techniques (Stefan & Bolton, 1998).
Advanced Oxidation Technologies
The effects of pH on UV-based advanced oxidation technologies for 1,4-dioxane degradation have been examined. Understanding these effects can improve the efficiency of TiO2 photocatalysis reactor systems in mineralizing 1,4-dioxane, crucial for water treatment technologies (Vescovi, Coleman, & Amal, 2010).
Mecanismo De Acción
Target of Action
1,4-Dioxan-2-ylmethanamine is a small molecule that interacts with several targets. The primary targets include Subtilisin Carlsberg from Bacillus licheniformis, Tumor necrosis factor ligand superfamily member 13B , Epsin-1 , and Transforming growth factor beta-3 in humans . These targets play crucial roles in various biological processes, including proteolysis, immune response, endocytosis, and cell growth and differentiation .
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
Given its targets, it is likely to influence pathways related to proteolysis, immune response, endocytosis, and cell growth and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and could have broad impacts on cellular function.
Result of Action
Given its known targets, it could potentially influence a variety of cellular processes, including proteolysis, immune response, endocytosis, and cell growth and differentiation
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dioxan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395877 | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88277-83-2 | |
| Record name | 1,4-Dioxane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88277-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



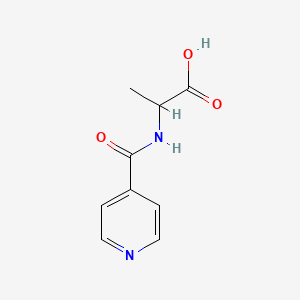
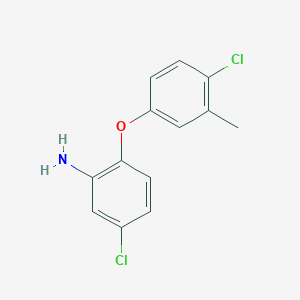
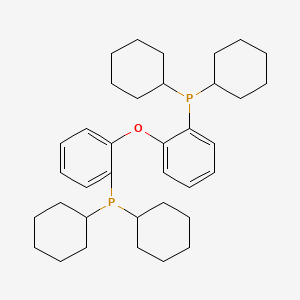

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
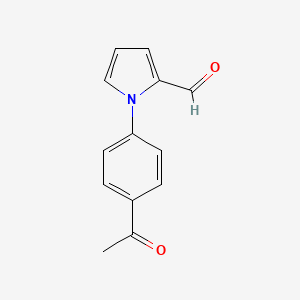
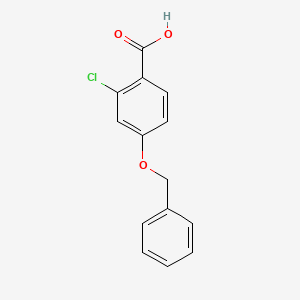


![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)



